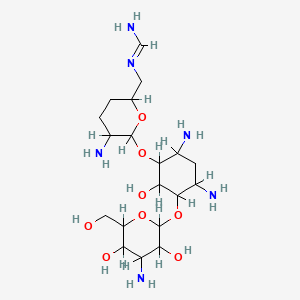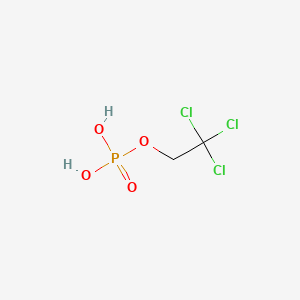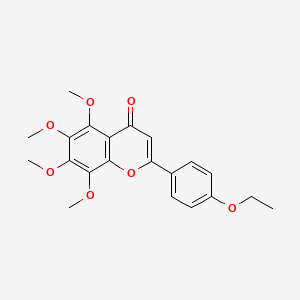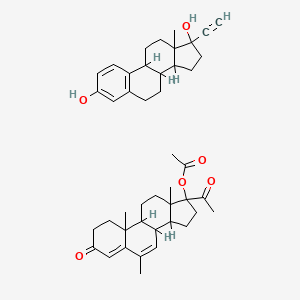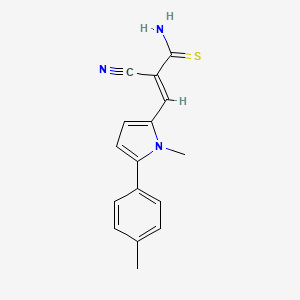
(E)-2-Cyano-3-(1-methyl-5-p-tolyl-1H-pyrrol-2-yl)-thioacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-[1-methyl-5-(4-methylphenyl)-2-pyrrolyl]-2-propenethioamide is a member of pyrroles.
Applications De Recherche Scientifique
Herbicidal Activity
- A study by Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates with good herbicidal activities, demonstrating the potential of cyanoacrylates in herbicide development (Wang, Li, Li, & Huang, 2004).
Anticancer Activity
- Irfan et al. (2021) explored the synthesis of ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate and its isomers, finding that the E, Z isomer showed significant anticancer activity against human nasopharyngeal carcinoma (Irfan, Deng, Sumra, Zhu, Liu, & Zeng, 2021).
Antimicrobial Activity
- Abu-Melha (2013) utilized 2-cyano-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide as a key intermediate to synthesize various heterocycles, including pyrroles and thiazoles, which were then evaluated as antimicrobial agents (Abu-Melha, 2013).
Solar Cell Applications
- Kim et al. (2006) investigated organic sensitizers for solar cells, including compounds with cyanoacrylic acid groups, highlighting their application in photovoltaic technologies (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Structural Studies
- Kariuki et al. (2022) synthesized 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide and determined its structure using NMR spectroscopy and X-ray diffraction, contributing to the understanding of the chemical's structure (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).
Propriétés
Nom du produit |
(E)-2-Cyano-3-(1-methyl-5-p-tolyl-1H-pyrrol-2-yl)-thioacrylamide |
|---|---|
Formule moléculaire |
C16H15N3S |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
(E)-2-cyano-3-[1-methyl-5-(4-methylphenyl)pyrrol-2-yl]prop-2-enethioamide |
InChI |
InChI=1S/C16H15N3S/c1-11-3-5-12(6-4-11)15-8-7-14(19(15)2)9-13(10-17)16(18)20/h3-9H,1-2H3,(H2,18,20)/b13-9+ |
Clé InChI |
IRQWOJMMSKLDJQ-UKTHLTGXSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=CC=C(N2C)/C=C(\C#N)/C(=S)N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(N2C)C=C(C#N)C(=S)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




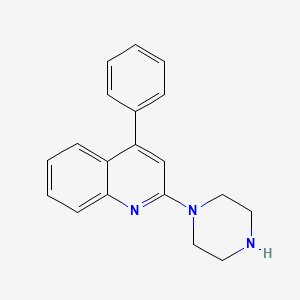

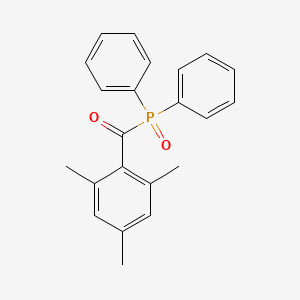
![3-[3-(1-Methylpropyl)phenoxy]-1-(isopropylamino)-2-propanol](/img/structure/B1207917.png)
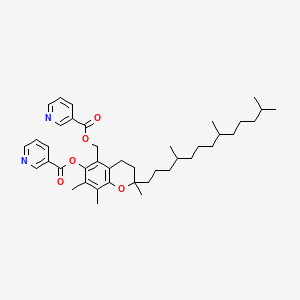
![[[(2R,3S,4S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1207920.png)
![9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1207921.png)
